molecular formula C8H7ClF2 B13040684 4-(2-Chloroethyl)-1,2-difluorobenzene

4-(2-Chloroethyl)-1,2-difluorobenzene

Cat. No.: B13040684
M. Wt: 176.59 g/mol
InChI Key: YFTCZBFVJYIXDN-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-1,2-difluorobenzene is an organic compound that features a benzene ring substituted with a 2-chloroethyl group and two fluorine atoms at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)-1,2-difluorobenzene typically involves the introduction of the 2-chloroethyl group onto a difluorobenzene ring. One common method is through a Friedel-Crafts alkylation reaction, where 1,2-difluorobenzene reacts with 2-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-1,2-difluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-(2-hydroxyethyl)-1,2-difluorobenzene.

    Oxidation Reactions: The 2-chloroethyl group can be oxidized to form 4-(2-chloroacetyl)-1,2-difluorobenzene using oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The compound can undergo reduction reactions to form 4-(2-ethyl)-1,2-difluorobenzene using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: 4-(2-hydroxyethyl)-1,2-difluorobenzene.

    Oxidation: 4-(2-chloroacetyl)-1,2-difluorobenzene.

    Reduction: 4-(2-ethyl)-1,2-difluorobenzene.

Scientific Research Applications

4-(2-Chloroethyl)-1,2-difluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-1,2-difluorobenzene involves its interaction with molecular targets through its functional groups. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atoms can enhance the compound’s stability and influence its electronic properties, affecting its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloroethyl)-1,2-difluorobenzene: Contains a 2-chloroethyl group and two fluorine atoms.

    4-(2-Chloroethyl)-1-fluorobenzene: Contains a 2-chloroethyl group and one fluorine atom.

    4-(2-Chloroethyl)-1,3-difluorobenzene: Contains a 2-chloroethyl group and two fluorine atoms at different positions.

Uniqueness

This compound is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and interactions. The presence of two fluorine atoms at the 1 and 2 positions can enhance the compound’s stability and affect its electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H7ClF2

Molecular Weight

176.59 g/mol

IUPAC Name

4-(2-chloroethyl)-1,2-difluorobenzene

InChI

InChI=1S/C8H7ClF2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2

InChI Key

YFTCZBFVJYIXDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCl)F)F

Origin of Product

United States

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